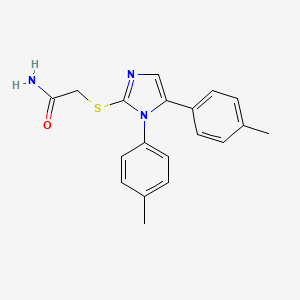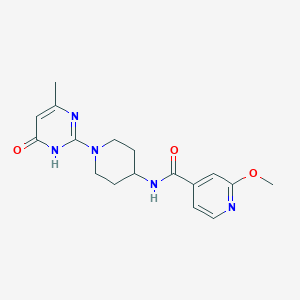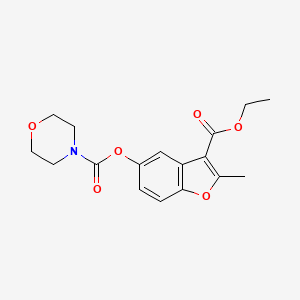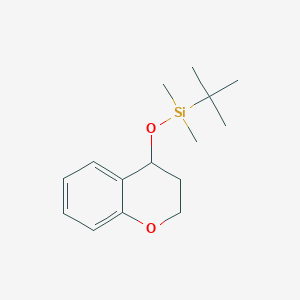![molecular formula C19H14ClNO4 B2772158 methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 477871-52-6](/img/structure/B2772158.png)
methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C19H14ClNO4 . It is used in various chemical reactions and has a CAS number of 477871-52-6 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C19H14ClNO4 . It includes a benzene ring substituted with a pyrrole group, a chlorobenzoyl group, and a carboxylate group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.772 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 519.7±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on chain-functionalized pyrroles, including compounds structurally related to "methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate," has demonstrated their potential as antitumoral agents. The crystal structures of these compounds have been determined using synchrotron X-ray powder diffraction data, highlighting their monoclinic crystallization system and providing insights into their molecular configurations, which is crucial for understanding their interactions and activities at the molecular level (Silva et al., 2012).
Antimicrobial Applications
A study on novel pyridyl benzoate derivatives, including those derived from chlorobenzoyl compounds, showcased their synthesis through microwave-assisted condensation and their subsequent evaluation for antibacterial activity against gram-negative and gram-positive bacteria. This research provides a foundation for the development of new antimicrobial agents that could address the need for effective treatments against resistant bacterial strains (Eldeab, 2019).
Synthetic Methodology Development
Another aspect of research focuses on the synthesis and reactions of pyrrole derivatives, illustrating advanced methodologies for creating functionalized heterocyclic compounds. These studies contribute to the broader field of organic synthesis, offering new routes for the preparation of complex molecules with potential applications in drug development and material science (Krutošíková et al., 2001).
Exploration of Chemical Properties
Research into the structural characteristics and reactivity of pyrrole-containing compounds has led to insights into high-energy barriers for hindered rotation of bridgehead groups. These studies not only expand our understanding of the chemical behavior of these molecules but also inform their potential applications in designing molecules with specific rotational dynamics, which can be relevant in the development of molecular machines and materials science (Tähtinen et al., 1999).
Advanced Material Applications
The development of sequential synthesis methodologies for creating pyrrolo[3,4-d]pyridazin-1-ones from pyrrole derivatives has implications for material science, particularly in the synthesis of novel organic compounds with potential applications in electronic materials, sensors, and pharmaceuticals (Bonacorso et al., 2019).
Propiedades
IUPAC Name |
methyl 2-(2-chlorobenzoyl)oxy-4-pyrrol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-24-18(22)15-9-8-13(21-10-4-5-11-21)12-17(15)25-19(23)14-6-2-3-7-16(14)20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMBCNAILMASJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)







